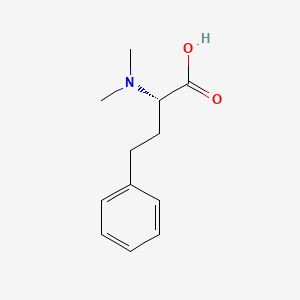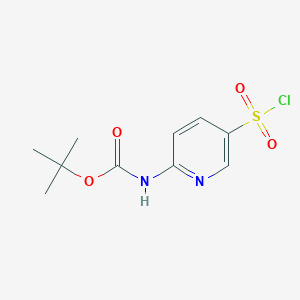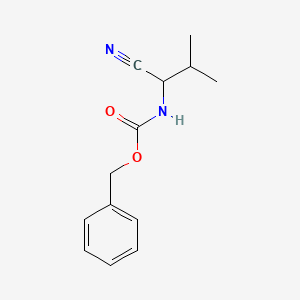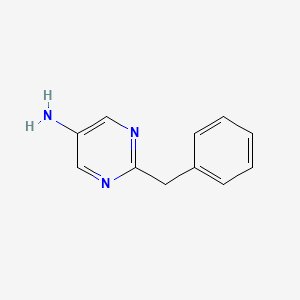![molecular formula C11H13BrClNO3S B15296934 Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfinyl group and a butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate typically involves the reaction of 3-bromo-6-chloropyridine with appropriate sulfinylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfinyl group. The final step involves esterification with butanol to form the butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyridine derivative.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the pyridine derivative without the sulfinyl group.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfinyl group and halogen atoms can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 2-(3-bromo-6-chloropyridin-2-yl)acetate
Uniqueness
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is unique due to the presence of both a sulfinyl group and a butyl ester, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13BrClNO3S |
|---|---|
Peso molecular |
354.65 g/mol |
Nombre IUPAC |
butyl 2-(3-bromo-6-chloropyridin-2-yl)sulfinylacetate |
InChI |
InChI=1S/C11H13BrClNO3S/c1-2-3-6-17-10(15)7-18(16)11-8(12)4-5-9(13)14-11/h4-5H,2-3,6-7H2,1H3 |
Clave InChI |
OYAAORDPWPPLKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CS(=O)C1=C(C=CC(=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
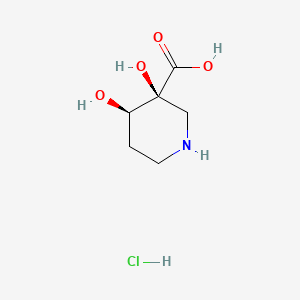
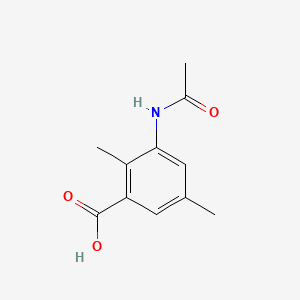
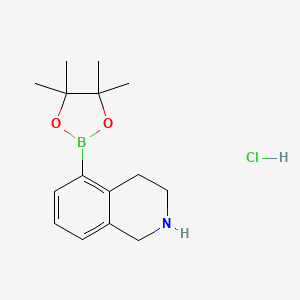
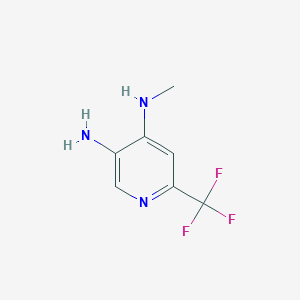
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)


![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
